molecular formula C9H9N5 B14697670 5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine CAS No. 31696-88-5

5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine

Cat. No.: B14697670
CAS No.: 31696-88-5
M. Wt: 187.20 g/mol
InChI Key: RMGQRARFACGBTP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with pyrazinyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyrazine with acetylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrazin-2-yl)-1,2,4-triazine: Lacks the methyl groups, leading to different chemical properties and reactivity.

    5,6-Dimethyl-1,2,4-triazine: Lacks the pyrazinyl group, resulting in different biological activities and applications.

Uniqueness

5,6-Dimethyl-3-(pyrazin-2-yl)-1,2,4-triazine is unique due to the presence of both pyrazinyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

31696-88-5

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5,6-dimethyl-3-pyrazin-2-yl-1,2,4-triazine

InChI

InChI=1S/C9H9N5/c1-6-7(2)13-14-9(12-6)8-5-10-3-4-11-8/h3-5H,1-2H3

InChI Key

RMGQRARFACGBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)C2=NC=CN=C2)C

Origin of Product

United States

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